![molecular formula C23H18ClN3O3S2 B2626070 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394229-15-3](/img/structure/B2626070.png)
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds related to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their anticancer properties. For instance, a study by Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, including a compound with a structure closely resembling the one , showing proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015). Similarly, Alafeefy et al. (2015) developed compounds including N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides, demonstrating notable antitumor activity against various cancer cell lines (Alafeefy et al., 2015).
Synthesis Methods
Research by Saeed (2009) and Saeed and Rafique (2013) focused on the synthesis of similar compounds, highlighting efficient methods and the potential applications of these synthesized benzamides in medicinal chemistry. These methods emphasize the utility of these compounds in various chemical and biological applications (Saeed, 2009), (Saeed & Rafique, 2013).
Chemosensors
Kangnan Wang et al. (2015) studied the synthesis of coumarin benzothiazole derivatives, including compounds with structures similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide. Their research demonstrated the potential of these compounds as chemosensors for cyanide anions, suggesting their applicability in chemical detection and environmental monitoring (Wang et al., 2015).
Anti-Inflammatory Properties
Research by Kumar and Singh (2020) on compounds structurally similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide indicated potential anti-inflammatory and analgesic properties. This study showcases the possible therapeutic applications of these compounds in treating inflammation-related conditions (Kumar & Singh, 2020).
Antiviral Activity
Saeed et al. (2011) investigated N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides, which are structurally related to the compound , for their anti-HIV activity. This study opens up avenues for the development of new antiviral agents targeting specific viral infections (Saeed et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-26-20-11-8-17(24)14-21(20)31-23(26)25-22(28)16-6-9-18(10-7-16)32(29,30)27-13-12-15-4-2-3-5-19(15)27/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNMSFLHFOZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide |
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